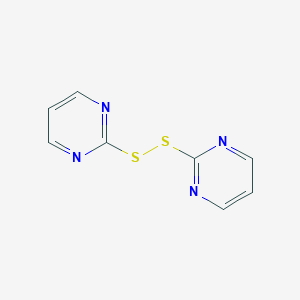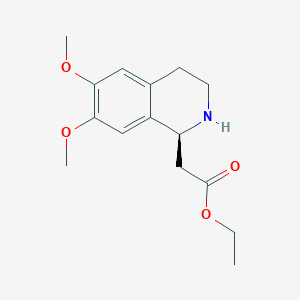
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
描述
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-, also known as (S)-Tetrahydropapaverine (THP), is a natural alkaloid derived from the opium poppy plant. It has been found to have potential therapeutic effects on various diseases and conditions, such as Parkinson's disease, hypertension, and cancer.
作用机制
The exact mechanism of action of (S)-Tetrahydropapaverine is not fully understood. However, it has been found to interact with various receptors and enzymes in the body, such as dopamine receptors, adrenergic receptors, and nitric oxide synthase. These interactions can lead to the neuroprotective, antihypertensive, and anticancer effects of (S)-Tetrahydropapaverine.
生化和生理效应
(S)-Tetrahydropapaverine has been found to have various biochemical and physiological effects in the body. It can increase the levels of dopamine and other neurotransmitters in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. It can also relax blood vessels, which can reduce blood pressure and improve cardiovascular function. Additionally, (S)-Tetrahydropapaverine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One advantage of using (S)-Tetrahydropapaverine in lab experiments is its natural origin, as it can be derived from theobromine found in cocoa beans. Additionally, (S)-Tetrahydropapaverine has been found to have low toxicity and few side effects. However, one limitation of using (S)-Tetrahydropapaverine in lab experiments is its limited availability, as it can only be synthesized through a series of chemical reactions.
未来方向
There are several future directions for the research on (S)-Tetrahydropapaverine. One direction is to further investigate its neuroprotective effects on dopaminergic neurons and its potential therapeutic use in Parkinson's disease. Another direction is to explore its antihypertensive effects and its potential use in treating hypertension. Additionally, (S)-Tetrahydropapaverine could be further studied for its potential anticancer effects and its mechanisms of action in inhibiting cancer cell growth.
合成方法
(S)-Tetrahydropapaverine can be synthesized from theobromine, which is found in cocoa beans, using a series of chemical reactions. Theobromine is first converted to 3,7-dimethylxanthine, which is then reduced to 3,7-dimethyluric acid. This acid is then converted to 3,7-dimethyluric acid ethyl ester, which is further reduced to (S)-Tetrahydropapaverine.
科学研究应用
(S)-Tetrahydropapaverine has been studied for its potential therapeutic effects on various diseases and conditions. It has been found to have neuroprotective effects on dopaminergic neurons, which are involved in Parkinson's disease. It has also been found to have antihypertensive effects, as it can reduce blood pressure by relaxing blood vessels. Additionally, (S)-Tetrahydropapaverine has been studied for its potential anticancer effects, as it can inhibit the growth of cancer cells.
属性
IUPAC Name |
ethyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWHGCQILMZMC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443834 | |
| Record name | Ethyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- | |
CAS RN |
17447-45-9 | |
| Record name | Ethyl (1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17447-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
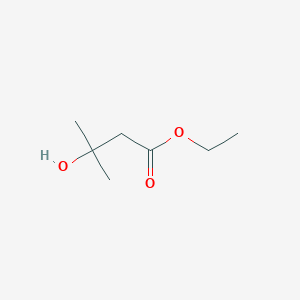
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
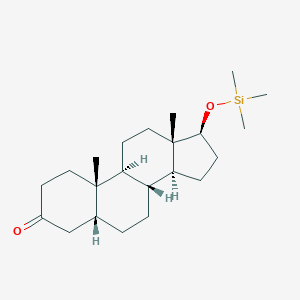
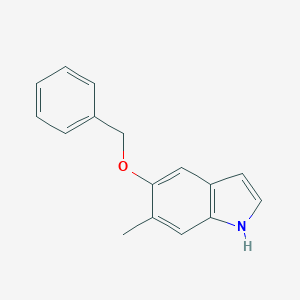
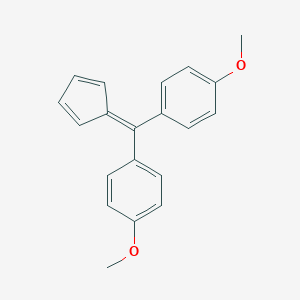

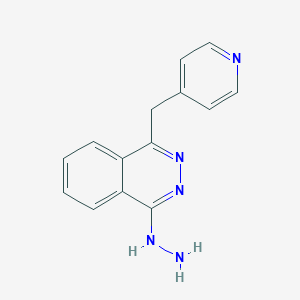
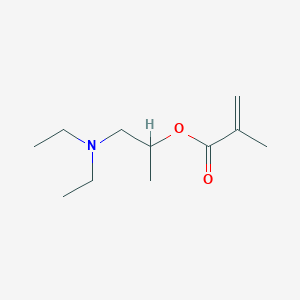
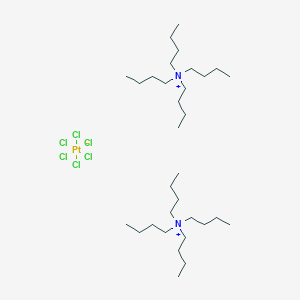
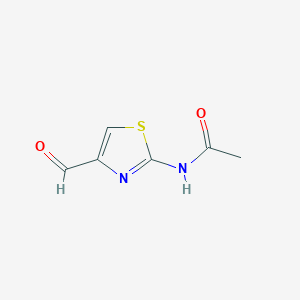
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
